molecular formula C12H14ClNO B1479057 2-Chloro-1-(isoindolin-2-yl)butan-1-one CAS No. 2091589-22-7

2-Chloro-1-(isoindolin-2-yl)butan-1-one

Cat. No.: B1479057
CAS No.: 2091589-22-7
M. Wt: 223.7 g/mol
InChI Key: XQRIMZGTGZPOQL-UHFFFAOYSA-N
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Description

2-Chloro-1-(isoindolin-2-yl)butan-1-one is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Detoxication Pathways and Metabolic Studies

Detoxication Pathways Involving Glutathione and Epoxide Hydrolase : Chloroprene, a related compound, undergoes metabolism forming monoepoxides and electrophilic chlorinated aldehydes and ketones. Studies have explored its detoxication by glutathione (GSH) and epoxide hydrolase (EH) in liver microsomes, revealing species-specific differences in metabolism and highlighting the biochemical pathways involved in detoxification processes (Munter et al., 2003).

Synthesis and Structural Analysis

Synthesis, Crystal Structure, and Spectral Analysis : A novel isoindoline derivative has been synthesized and characterized, showcasing the methods for structural elucidation and computational analysis, which could have implications for the development of new compounds with potential applications in various fields of chemistry and material science (Evecen et al., 2016).

Biological Activity and Potential Applications

Isoindolinone Derivatives with Antiproliferative Activity : Novel isoindolinone derivatives have been synthesized and tested for their antiproliferative activity, indicating the potential therapeutic applications of such compounds in cancer treatment (Sović et al., 2011).

Material Science and Optical Applications

N-isoindolinyl Derivatives for Nonlinear Optical Materials : Research into N-isoindolinyl derivatives has demonstrated their potential as candidates for nonlinear optical materials, opening avenues for their use in optoelectronics and photonics (Patil & Luzzio, 2017).

Environmental and Chemical Stability

Stability and Reactivity of Isoindoline Derivatives : Studies on the stability and reactivity of isoindoline derivatives under various conditions provide insight into their potential applications in environmental chemistry, pharmaceuticals, and synthetic chemistry, highlighting their versatility and the complexity of their behavior in different chemical contexts (Baglai et al., 2012).

Mechanism of Action

The mechanism of action of “2-Chloro-1-(isoindolin-2-yl)butan-1-one” is not known as there is limited information available about this compound .

Properties

IUPAC Name

2-chloro-1-(1,3-dihydroisoindol-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-2-11(13)12(15)14-7-9-5-3-4-6-10(9)8-14/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRIMZGTGZPOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC2=CC=CC=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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